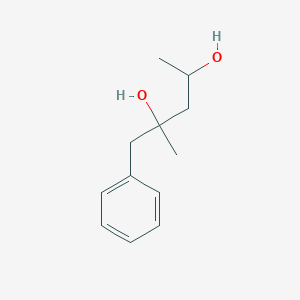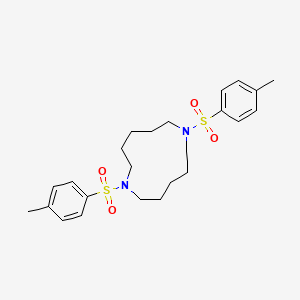
1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate is a chemical compound with the molecular formula C12H15N2O2ClO4 It is a derivative of indolium, characterized by the presence of nitro and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate typically involves the nitration of 1,2,3,3-tetramethylindolium derivatives. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration at the desired position on the indolium ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 1,2,3,3-tetramethyl-5-amino-3H-indol-1-ium perchlorate.
Substitution: Formation of various substituted indolium derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the indolium core can interact with biological macromolecules through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1,3,3-Trimethyl-2-methyleneindoline
- 2,3,3-Trimethylindolenine
Uniqueness
1,2,3,3-Tetramethyl-5-nitro-3H-indol-1-ium perchlorate is unique due to the presence of both nitro and perchlorate groups, which impart distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of redox activity and strong electrophilic properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
86879-79-0 |
|---|---|
Molekularformel |
C12H15ClN2O6 |
Molekulargewicht |
318.71 g/mol |
IUPAC-Name |
1,2,3,3-tetramethyl-5-nitroindol-1-ium;perchlorate |
InChI |
InChI=1S/C12H15N2O2.ClHO4/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4;2-1(3,4)5/h5-7H,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
ULRTYAWPBVKSAZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)[N+](=O)[O-])C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)
![3-[(2-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14398853.png)

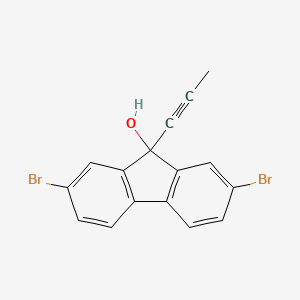

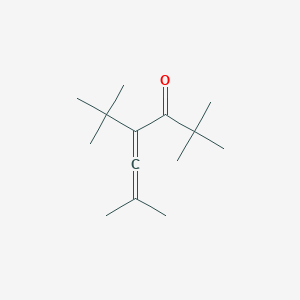
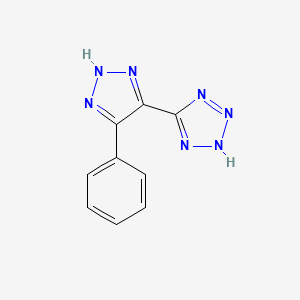
![2-Propen-1-one, 3-(4-chlorophenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14398880.png)
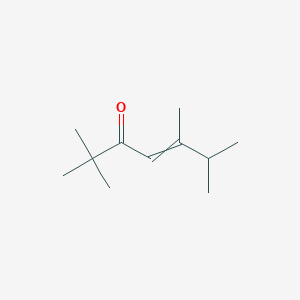
![N-Butyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14398886.png)
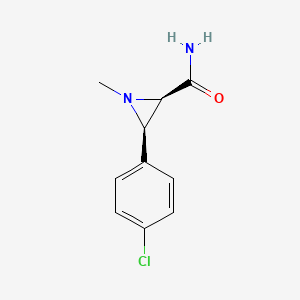
![Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate](/img/structure/B14398900.png)
